molecular formula C11H7ClFNO B6414716 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one CAS No. 1262011-49-3

2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one

Cat. No.: B6414716
CAS No.: 1262011-49-3
M. Wt: 223.63 g/mol
InChI Key: HHFXBMINFSGOHZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridinone core substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenyl)pyridin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and pyridine-4-carboxylic acid.

    Coupling Reaction: The 3-chloro-4-fluoroaniline is coupled with pyridine-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the pyridinone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The pyridinone ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield derivatives with different substituents on the phenyl ring.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-fluorophenyl)pyridine
  • 2-(3-Chloro-4-fluorophenyl)quinoline
  • 2-(3-Chloro-4-fluorophenyl)benzoxazole

Uniqueness

2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one is unique due to its pyridinone core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-9-5-7(1-2-10(9)13)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFXBMINFSGOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C=CN2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692608
Record name 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-49-3
Record name 4-Pyridinol, 2-(3-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262011-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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